molecular formula C3H3NaO3 B1603899 Sodium pyruvate-1-13C CAS No. 87976-71-4

Sodium pyruvate-1-13C

Cat. No.: B1603899
CAS No.: 87976-71-4
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-FJUFCODESA-M
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Description

Sodium pyruvate-1-13C is an isotope of the naturally occurring compound sodium pyruvate, which is a metabolite of glycolysis. It is used in various scientific research applications, such as metabolic studies, and has been used in clinical trials for the treatment of certain medical conditions.

Scientific Research Applications

Hyperpolarization in Metabolic Studies

  • Hyperpolarized [1-13C]Pyruvate for In Vivo Metabolic Studies : Sodium [1-13C]pyruvate, hyperpolarized via dissolution-Dynamic Nuclear Polarization (d-DNP), has been significantly utilized in in vivo metabolic studies due to its diagnostic relevance. Despite the high cost and slow hyperpolarization process, its use in research laboratories has expanded (Cavallari et al., 2018).

Diagnostic Imaging and Cancer Research

  • Metabolic Imaging in Prostate Cancer : Hyperpolarized [1-13C]Pyruvate has been used for metabolic imaging in prostate cancer patients, enabling noninvasive visualization and differentiation of prostate tumors from healthy cells. This advancement aids in both diagnosis and therapy monitoring (Nelson et al., 2013).

Biochemical and Molecular Applications

  • Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Sodium pyruvate has been employed as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition (CuAAC) reactions. This innovative use provides an alternative for biomolecular conjugations, highlighting its versatility in biochemical applications (Jeong et al., 2021).

Glycolysis Research

  • Assessing Glycolysis with Hyperpolarized [1-13C]Pyruvate : Hyperpolarized 13C magnetic resonance spectroscopy (MRS), leveraging sodium [1-13C]-glycerate as a probe, has enabled in vivo studies of glycolysis. This method is crucial for understanding energy metabolism and exploring redox states in biochemical research (Park et al., 2017).

Magnetic Resonance Spectroscopic Imaging (MRSI)

  • Enhanced MRSI Techniques : Hyperpolarized [1-13C]pyruvate has been integral in developing efficient magnetic resonance spectroscopic imaging techniques, enabling minimally invasive detection of cellular metabolism. This advancement is particularly significant in cancer research and diagnostics (Wiesinger et al., 2012).

Environmental and Industrial Applications

  • Recovery of Ethanol and Sodium Pyruvate : A study presented a pervaporation-crystallization process for the simultaneous recovery of ethanol and sodium pyruvate from waste centrifugal mother liquid. This process is important for improving the economy of sodium pyruvate production processes (Zeng et al., 2021).

Hyperpolarized MRI in Heart and Brain Studies

  • Cardiac Metabolic MRI : The use of hyperpolarized 13C metabolic MRI, utilizing [1-13C]pyruvate, has been demonstrated in human heart studies. This noninvasive method is crucial for imaging metabolic markers in cardiac research, aiding in understanding heart diseases and therapeutic approaches (Cunningham et al., 2016).
  • Brain Tumor Metabolic Imaging : Hyperpolarized MRI using [1-13C]pyruvate offers insights into brain energy metabolism and can characterize brain tumors. It provides a quantitative biomarker for assessing tumor grade and treatment response, especially in brain cancer patients (Miloushev et al., 2018).

Mechanism of Action

Target of Action

Sodium pyruvate-1-13C primarily targets the cellular metabolism . It is used in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance .

Mode of Action

The compound interacts with its targets by enabling real-time detection of metabolism through magnetic resonance spectroscopic imaging (MRSI) . This interaction allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.

Biochemical Pathways

This compound affects the amino acids and short-chain fatty acid metabolism pathways . It is used as a precursor in estimating many volatile organic compounds for use in studying terrestrial biosphere . The compound’s involvement in these pathways can lead to changes in the metabolic state of the cells, which can be detected and studied using magnetic resonance spectroscopic imaging .

Pharmacokinetics

It is known that the compound is administered intravenously . This method of administration allows for the compound to be rapidly distributed throughout the body, making it available for cellular metabolism. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the real-time detection of metabolism by magnetic resonance spectroscopic imaging . This allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is stored at a temperature of 2-8°C , suggesting that temperature could be a factor in its stability

Biochemical Analysis

Biochemical Properties

Sodium Pyruvate-1-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the body, this compound provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This process involves various enzymes and cofactors, highlighting the compound’s integral role in cellular biochemistry.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocytes, this compound promotes increased uptake of insulin-mediated glucose .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . The conversion of this compound to acetyl-CoA, which enters the TCA cycle, is a prime example of its molecular mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound can increase systemic oxygen consumption post-cardiac arrest . This indicates the compound’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of lung inflammation and fibrosis, treatment with two doses of this compound significantly reduced lung inflammation and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as an intermediate in sugar metabolism, is converted into acetyl coenzyme A, and enters the trichloroacetic acid cycle . It also plays a role in amino acid metabolism and initiates the Kreb’s cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Intravenous administration of hyperpolarized this compound enables real-time detection of metabolism by magnetic resonance spectroscopic imaging (MRSI) .

Properties

IUPAC Name

sodium;2-oxo(113C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-FJUFCODESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635577
Record name Sodium 2-oxo(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-71-4
Record name Sodium 2-oxo(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium pyruvate-1-13C
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